molecular formula C5H4FNO3 B14899637 2-Fluoro-5-methyloxazole-4-carboxylic acid

2-Fluoro-5-methyloxazole-4-carboxylic acid

Cat. No.: B14899637
M. Wt: 145.09 g/mol
InChI Key: SCKUPDLWRXXXNZ-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyloxazole-4-carboxylic acid is a heterocyclic compound that features a five-membered oxazole ring substituted with a fluorine atom at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methyloxazole-4-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-fluoro-4-nitroaniline with ethyl acetoacetate in the presence of a base can lead to the formation of the desired oxazole ring. The reaction conditions typically involve heating the mixture to facilitate cyclization and subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methyloxazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents onto the oxazole ring .

Scientific Research Applications

2-Fluoro-5-methyloxazole-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyloxazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, potentially leading to improved therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated oxazole derivatives and carboxylic acids with different substituents on the oxazole ring. Examples include:

Uniqueness

2-Fluoro-5-methyloxazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 2-position and the carboxylic acid group at the 4-position can enhance its stability and binding interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C5H4FNO3

Molecular Weight

145.09 g/mol

IUPAC Name

2-fluoro-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C5H4FNO3/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H,8,9)

InChI Key

SCKUPDLWRXXXNZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)F)C(=O)O

Origin of Product

United States

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